Cyclohexyl methylphosphonic acid

Description

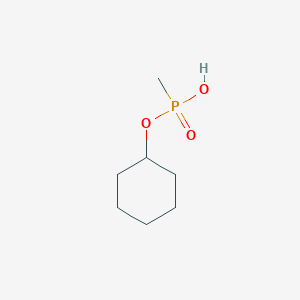

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexyloxy(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O3P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYGLBJVTQMYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172924 | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-60-1 | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohexyl Methylphosphonic Acid and Its Analogs

Direct Esterification Routes

Direct esterification of phosphonic acids can be challenging but offers a more direct pathway to the desired products. researchgate.net

Esterification with Alcohols in the Presence of Catalysts

The direct esterification of methylphosphonic acid with alcohols like cyclohexanol (B46403) can be facilitated by certain catalysts. Research has shown that microwave irradiation in the presence of ionic liquids, such as [bmim][BF4], can promote the monoesterification of alkylphosphonic acids with C2–C4 alcohols, achieving selectivities of 80–98%. researchgate.netnih.gov This method provides a greener alternative to traditional synthesis routes that often require harsh reagents like P-chlorides. nih.gov Another approach involves the use of an arsonic acid catalyst for the direct esterification of dibasic phosphonic acids. researchgate.net Additionally, dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification is a known method for this transformation. mdpi.com

Solvent-Free Condensation Approaches

Solvent-free condensation offers an environmentally friendly and efficient method for synthesizing O-alkyl hydrogen alkylphosphonates. One such approach utilizes a DCC-Celite hybrid immobilized solid support, which has demonstrated high efficiency in the synthesis of these compounds under solvent-free conditions. mdpi.com

Multi-Stage Synthetic Strategies

Multi-stage syntheses provide alternative and often more controlled routes to cyclohexyl methylphosphonic acid and its analogs, typically involving key intermediates.

Synthesis via Methylphosphonic Dichloride Intermediates

A common and effective multi-stage strategy involves the use of methylphosphonic dichloride (CH₃P(O)Cl₂) as a key intermediate. tandfonline.comwikipedia.org This method is based on the stoichiometric addition of an alcohol, such as cyclohexanol, to methylphosphonic dichloride. tandfonline.com The reaction is typically carried out in a dry solvent like toluene (B28343) under a nitrogen atmosphere. tandfonline.com

The general reaction proceeds as follows: CH₃P(O)Cl₂ + ROH → RO(HO)P(O)CH₃ + HCl

Where ROH is the respective alcohol (e.g., cyclohexanol).

This reaction yields the desired monoalkyl methylphosphonic acid along with byproducts like the dialkyl methylphosphonate (B1257008) and unreacted methylphosphonic acid. tandfonline.com The synthesis of methylphosphonic dichloride itself can be achieved through various methods, including the oxidation of methyldichlorophosphine (B1584959) with sulfuryl chloride or the chlorination of dimethyl methylphosphonate with thionyl chloride, a process that can be catalyzed by various amines. wikipedia.orggoogle.com

A study by Miller et al. demonstrated the use of methylphosphonic dichloride in the synthesis of oligonucleoside methylphosphonates, where it reacts with a protected deoxyribonucleoside to form a phosphonylated intermediate. nih.gov

Table 1: Synthesis of Alkyl Methylphosphonic Acids via Methylphosphonic Dichloride

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methylphosphonic dichloride | Cyclohexanol | Toluene | Reflux at 105°C for 2h | This compound | 31% | tandfonline.com |

| Methylphosphonic dichloride | Isopropanol | Toluene | Reflux at 105°C for 2h | Isopropyl methylphosphonic acid | 38% | tandfonline.com |

Another versatile multi-stage approach involves the derivatization of other organophosphorus compounds. A notable three-stage route starts with the transesterification of trimethyl phosphite (B83602) with an alcohol in the presence of a sodium catalyst to form mixed phosphites. rsc.orgrsc.org This is followed by an Arbusov reaction with methyl iodide to yield alkyl methyl methylphosphonates. rsc.orgrsc.org The final step involves selective demethylation using bromotrimethylsilane, followed by methanolysis to produce the desired alkyl hydrogen methylphosphonates. rsc.orgrsc.org

Table 2: Three-Stage Synthesis of Alkyl Hydrogen Methylphosphonates

| Stage | Reaction | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Transesterification | Trimethyl phosphite, Alcohol, Sodium catalyst | 6-64% | rsc.orgrsc.org |

| 2 | Arbusov Reaction | Mixed phosphite, Methyl iodide | 66-95% | rsc.orgrsc.org |

| 3 | Demethylation | Alkyl methyl methylphosphonate, Bromotrimethylsilane, Methanol | 60-97% | rsc.orgrsc.org |

Purification and Isolation Techniques for High Purity Products

Obtaining high-purity this compound is crucial for its use as a reference material and in further applications. tandfonline.com Solvent extraction is a key technique employed to purify the product from the reaction mixture. tandfonline.com

Following the synthesis via methylphosphonic dichloride, the reaction mixture typically contains the desired monoalkylated product, the dialkyl methylphosphonate, and unreacted methylphosphonic acid. tandfonline.com The purification process involves partitioning the highly acidic aqueous phase from the organic solvent (e.g., toluene). The dialkyl ester and unreacted alcohol are extracted into the toluene layer, while the desired product and methylphosphonic acid remain in a separate layer. tandfonline.com

To remove the residual methylphosphonic acid, the acidic extract is further treated with a solvent like chloroform (B151607). Back-extraction of the chloroform layer with water can effectively remove the more water-soluble methylphosphonic acid. tandfonline.com For this compound, multiple back-extractions are performed to ensure high purity. tandfonline.com This solvent extraction-based purification method can yield gram quantities of the product with a purity of over 98%. tandfonline.com

For phosphonic acids with long organic chains, which can be sticky and difficult to crystallize, chromatography on a strong anion-exchange resin followed by elution with aqueous formic acid can be an effective purification method. researchgate.net Lyophilization from tert-butanol (B103910) has also been reported to yield a more manageable, fluffy solid compared to the sticky product often obtained from aqueous solutions. researchgate.net

Reactivity and Degradation Pathways of Cyclohexyl Methylphosphonic Acid

Hydrolytic Stability and the Carbon-Phosphorus Bond

The defining structural feature of alkylphosphonates like CMPA is the direct carbon-phosphorus (C-P) bond, which is known for its high stability. This bond is significantly more resistant to cleavage than the phosphoester bonds found in many parent organophosphate compounds. beilstein-journals.org The hydrolysis of the parent nerve agent, Cyclosarin, to CMPA involves the cleavage of a phosphorus-fluorine (P-F) bond, a process that is relatively rapid in aqueous environments. nrt.orgmdpi.com The estimated hydrolysis half-life of Cyclosarin in water at approximately pH 7 is 42 hours. nrt.org

The stability of CMPA is also influenced by its acidity. The acid dissociation constant (pKa) for CMPA provides insight into its behavior in different pH environments.

| Compound | pKa1 |

| Cyclohexyl methylphosphonic acid (CMPA) | ~2 |

| Isopropyl methylphosphonic acid (IMPA) | 2.24 |

| Ethyl methylphosphonic acid (EMPA) | 2.16 |

| Methylphosphonic acid (MPA) | 2.41 |

| Data sourced from various analytical studies. researchgate.net |

Environmental Degradation Mechanisms

The environmental behavior of CMPA is largely characterized by its formation from a more complex parent molecule and its subsequent persistence.

This compound does not occur naturally in the environment. nih.gov Its presence is a direct indicator of the degradation of the G-series nerve agent, Cyclosarin (GF). nrt.orgoup.com The primary pathway for the formation of CMPA in environmental settings is the hydrolysis of Cyclosarin upon contact with water or moisture in soil. nrt.orgnih.gov

The degradation pathway is as follows: Cyclosarin (GF) + H₂O → this compound (CMPA) + Hydrofluoric acid (HF) nrt.org

This process makes CMPA a crucial marker for retrospective detection of Cyclosarin use, as the degradation product is more persistent than the parent agent. nrt.org Analytical methods have been developed to detect trace amounts of CMPA in various matrices, including drinking water and soil extracts, underscoring its relevance in environmental monitoring. nih.gov

The biogeochemical cycling of organophosphonates is a complex field of study. ifremer.fr While specific research on the biogeochemical dynamics of CMPA is limited, the general behavior of alkylphosphonates points towards significant environmental persistence. nih.gov The stability of the C-P bond makes them resistant to microbial degradation compared to organophosphates that only contain P-O-C bonds. nih.gov

Studies on other phosphonates, such as the herbicide glyphosate, have shown that microbial degradation is possible, but the rates can be slow and dependent on the specific microbial populations and environmental conditions. The final degradation product of AMPAs like CMPA is methylphosphonic acid (MPA), which itself can be further degraded, albeit slowly, in the environment. oup.com The persistence of CMPA makes it a long-term indicator of potential contamination events.

A study on the metabolic fate of CMPA in minipigs after exposure to Cyclosarin estimated its half-life in plasma to be approximately 61 minutes. nih.govoup.com While this demonstrates its clearance from a biological system, it is not directly indicative of its persistence in abiotic environmental compartments like soil and water, where degradation processes are different and generally much slower.

Degradation in Complex Chemical Environments

Information on the degradation of CMPA in complex chemical environments, such as industrial waste streams or areas with multiple contaminants, is not extensively documented in scientific literature. However, its inherent chemical stability suggests that it would likely persist in such environments. The degradation of methylphosphonic acid, the ultimate breakdown product of CMPA, has been shown to be influenced by factors such as pH and the presence of reactive oxygen species under UV irradiation. rsc.orgnih.gov It is plausible that similar factors could influence the degradation of CMPA, although the presence of the cyclohexyl group may alter its reactivity. The general persistence of AMPAs suggests that CMPA would not be readily transformed by common environmental oxidants or reductants under typical conditions. nih.gov

Coordination Chemistry and Ligand Properties of Cyclohexyl Methylphosphonic Acid

Interactions with Metal Ions: Chelation and Complex Formation

The phosphonate (B1237965) group, [RPO₃]²⁻, is a powerful and versatile ligand for complexing metal ions. acs.org Derived from phosphonic acids by deprotonation, it can coordinate to metal centers through its oxygen atoms in several ways. acs.org These coordination modes can range from simple monodentate interactions to more complex bridging and chelating behaviors, leading to the formation of multinuclear complexes and extended coordination polymers. acs.orgresearchgate.net The interaction between the phosphonate ligand and metal ions often results in the formation of extended one-, two-, or three-dimensional structures. acs.org

The acidity of the phosphonic acid, which influences its coordination behavior, can be modulated by the nature of the organic substituent (R-group) attached to the phosphorus atom. acs.org For cyclohexyl methylphosphonic acid, the cyclohexyl and methyl groups can influence the electronic properties and steric hindrance around the phosphonate head, thereby affecting the stability and structure of the resulting metal complexes. While specific studies on the chelation of CMPA are not extensively documented in the reviewed literature, the general principles of phosphonate coordination chemistry suggest that it would be an effective chelating agent. The formation of stable complexes with a variety of metal ions, including alkaline earth metals, transition metals, and lanthanides, can be anticipated. ias.ac.inresearchgate.netnih.gov

The coordination of phosphonate ligands can be influenced by ancillary ligands that can block some of the metal's coordination sites, thereby directing the assembly of the final structure. acs.org This strategy can be used to control the dimensionality and topology of the resulting metal-phosphonate complexes.

This compound Analogues as Ligands in Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. youtube.com Organophosphonic acids are excellent candidates for the construction of coordination polymers due to their versatile coordination abilities. researchgate.net Analogues of this compound, particularly cyclohexylphosphonic acid, have been successfully used to synthesize coordination polymers with interesting structural features. ias.ac.in

The self-assembly of metal ions and phosphonate ligands can lead to the formation of intricate supramolecular architectures. These structures are often stabilized by a combination of strong coordination bonds and weaker interactions such as hydrogen bonding and π-π stacking. rsc.org While specific examples of helical architectures involving this compound were not found in the reviewed literature, the broader field of metal-phosphonate chemistry has shown that the use of chiral or specifically designed ligands can lead to the formation of homochiral and helical structures. researchgate.net For instance, even non-chiral phosphonic acid ligands have been shown to produce homochiral non-centrosymmetric crystalline hybrid materials when combined with certain metal salts. researchgate.net This suggests the potential for designing CMPA-based systems that could form helical coordination polymers under appropriate conditions.

The formation of supramolecular structures is a hallmark of metal phosphonate chemistry, where individual coordination units can assemble into higher-order one-, two-, or three-dimensional networks. acs.orgrsc.org

Phosphonate Coordination Patterns and Bond Characterization

The phosphonate group offers a rich variety of coordination modes to metal centers. It can act as a monodentate, bidentate (chelating or bridging), or tridentate ligand, and can even bridge up to nine metal centers. acs.org This versatility is a key factor in the formation of the diverse structures observed in metal phosphonate chemistry.

In the layered structures of alkaline earth metal cyclohexylphosphonates, the phosphonate ligand exhibits both chelating and bridging coordination modes. ias.ac.in For example, in Sr(C₆H₁₁PO₃H)₂(H₂O), adjacent strontium atoms are bridged by two oxygen atoms from the phosphonate ligand, creating four-membered rings. ias.ac.in The Sr-O bond distances in this complex range from 2.494(5) to 2.845(6) Å. ias.ac.in The presence of both long and short metal-oxygen bond distances is a common feature in metal phosphonates where the ligand is involved in both chelation and bridging. ias.ac.in

The table below summarizes selected bond parameters for an alkaline earth metal complex of cyclohexylphosphonic acid, which serves as a model for the coordination behavior of CMPA.

| Compound | Metal Ion | Coordination Mode | M-O Bond Distances (Å) |

| Sr(C₆H₁₁PO₃H)₂(H₂O) | Sr²⁺ | Chelating and Bridging | 2.494(5) - 2.845(6) |

| Data from Murugavel, R., & Gogoi, N. (2006). Structural variations in layered alkaline earth metal cyclohexyl phosphonates. Journal of Chemical Sciences, 118(5), 443-451. ias.ac.in |

Advanced Analytical Techniques for the Detection and Characterization of Cyclohexyl Methylphosphonic Acid

Chromatographic Methodologies

Chromatography, a cornerstone of analytical chemistry, is the primary approach for separating CMPA from complex sample matrices before its detection and quantification. Both gas and liquid chromatography platforms, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity.

Liquid Chromatography (LC) Techniques

Liquid chromatography is inherently well-suited for the analysis of polar, water-soluble, and non-volatile compounds like CMPA, as it does not require derivatization for the analyte to be compatible with the mobile phase.

High-performance liquid chromatography (HPLC) separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For polar analytes like alkylphosphonic acids, several separation modes can be employed.

Research Findings: Reversed-phase (RP) HPLC using C18 columns is a common starting point, though challenges can arise. obrnutafaza.hr The high polarity of CMPA can lead to poor retention on traditional C18 phases, especially with highly aqueous mobile phases. obrnutafaza.hr To overcome this, specialized columns or mobile phase modifiers are used. Mixed-mode columns, such as the Primesep SB which incorporates both reversed-phase and anion-exchange characteristics, have been successfully used to separate various methylphosphonic acids. sielc.com Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar compounds. nih.govsepscience.com HILIC-based methods have been developed for the simultaneous separation of multiple alkylphosphonic acids. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the definitive technique for the analysis of CMPA and its analogs. It combines the powerful separation capabilities of LC with the sensitive and selective detection of MS, making it ideal for identifying trace levels in complex environmental and biological samples. Electrospray ionization (ESI) is the most common ionization source for these analytes, as it is a soft ionization technique suitable for polar, non-volatile molecules.

Research Findings: Numerous LC-MS methods have been developed for the analysis of nerve agent degradation products. A qualitative screening procedure using LC-ESI-MS with a mixed C8/C18 reversed-phase column and gradient elution demonstrated good chromatography for a series of phosphonic acids, with detection limits below 50 ng/mL. researchgate.net For enhanced sensitivity, derivatization can still be employed to improve ionization efficiency. A recent study showed that derivatizing CMPA with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) increased the limit of identification by one to two orders of magnitude, achieving levels in the 0.02–0.2 ng/mL range using LC-MS/MS in multiple reaction monitoring (MRM) mode. mdpi.com

High-resolution mass spectrometry (HRMS), particularly with a time-of-flight (TOF) analyzer (LC-ESI-MS-TOF), provides highly accurate mass measurements. This capability allows for the determination of an analyte's elemental composition, greatly increasing confidence in its identification. Methods have been developed using LC-HRMS (qTOF) to create spectral libraries that include cyclohexyl methylphosphonic acid for identifying unknown chemical warfare agent-related compounds. zldm.ru

Data Tables

| Technique | Analyte(s) | Derivatization | Reported Limit of Detection (LOD)/Identification (LOI) | Source |

|---|---|---|---|---|

| GC-ICPMS | This compound (GF acid) & other alkylphosphonic acids | Yes (tert-butyldimethylsilylation) | Not specified, but effective for screening | nih.gov |

| LC-ESP-MS | Alkylphosphonic acids | No | <50 ng/mL | researchgate.net |

| HILIC-MS/MS | Pinacolyl methylphosphonic acid | No | 5 pg/mL (in sample extract) | nih.gov |

| LC-MS/MS | This compound | Yes (CAX-B derivatization) | 0.02–0.2 ng/mL (LOI) | mdpi.com |

| LC-HRMS | Isobutyl & Pinacolyl methylphosphonic acids | No | 0.02 ng/g (in soil) | zldm.ru |

Reversed-Phase Ion-Pair Chromatography

Reversed-phase ion-pair chromatography (RPIPC) is a powerful technique for separating ionic or highly polar compounds like CMPA on a non-polar stationary phase. technologynetworks.comitwreagents.com In this method, an ion-pairing reagent is added to the mobile phase. technologynetworks.comchromatographyonline.com This reagent is typically a large ionic molecule with a charge opposite to that of the analyte, possessing both a hydrophobic region to interact with the stationary phase and a charged region to interact with the analyte. thermofisher.com

For the analysis of acidic compounds like CMPA, a quaternary ammonium (B1175870) salt is often used as the ion-pairing reagent, and the mobile phase is adjusted to a pH of around 7.5. tcichemicals.comtcichemicals.com Under these conditions, the acidic analyte becomes ionized and forms a neutral, hydrophobic ion-pair with the reagent. tcichemicals.comtcichemicals.com This newly formed complex exhibits increased retention on the reversed-phase column (e.g., C8 or C18), allowing for effective separation from other components in the sample matrix. technologynetworks.com The retention can be controlled by adjusting the concentration of the organic solvent in the mobile phase. thermofisher.com

Two primary models explain the retention mechanism in RPIPC: the ion-pairing model and the dynamic ion-exchange model. thermofisher.com The ion-pairing model, or partition model, posits that the analyte and ion-pairing reagent form a non-polar complex in the mobile phase, which then adsorbs onto the stationary phase. technologynetworks.com Conversely, the dynamic ion-exchange model suggests that the hydrophobic portion of the ion-pairing reagent first adsorbs to the stationary phase, creating a dynamic ion-exchange surface where the analyte is then retained. thermofisher.com

A specific application of this technique for organophosphorus degradation products, including compounds structurally related to CMPA, involved the use of myristyl trimethylammonium bromide as the ion-pairing reagent with an ammonium acetate–acetic acid buffer system at pH 4.85. rsc.org This method, coupled with inductively coupled plasma mass spectrometry (ICP-MS), achieved low detection limits for similar phosphonic acids. rsc.org

Table 1: Key Parameters in Reversed-Phase Ion-Pair Chromatography for Acidic Analytes

| Parameter | Description | Typical Conditions for Acidic Analytes |

| Stationary Phase | Non-polar column | C8 or C18 |

| Mobile Phase | Aqueous/organic solvent mixture | Acetonitrile (B52724)/water or methanol/water |

| Ion-Pairing Reagent | Oppositely charged ionic molecule | Quaternary ammonium salts (e.g., Tetrabutylammonium hydroxide) |

| pH | Adjusted to ensure analyte ionization | ~7.5 |

| Detection | Various detectors can be used | UV, Mass Spectrometry (MS) |

Derivatization Strategies for Enhanced Analytical Amenability

Due to their high boiling points and polar nature, phosphonic acids like CMPA are not directly amenable to analysis by gas chromatography (GC). osti.govnih.gov Derivatization, the process of converting a compound into a more volatile and thermally stable derivative, is therefore a crucial step. nih.gov

Two of the most common derivatization methods for phosphonic acids for GC-MS analysis are silylation and methylation. osti.govresearchgate.net

Silylation: This process involves replacing the acidic protons of the phosphonic acid with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov For instance, O-alkyl-O-trimethylsilyl ethylphosphonates were successfully synthesized by reacting the corresponding acid with BSTFA in acetonitrile at 60°C for 30 minutes. nih.gov This conversion to silyl esters is particularly recommended for environmental samples. nih.gov

Methylation: Methylation converts the phosphonic acid to its corresponding methyl ester, which is more volatile. osti.gov While diazomethane (B1218177) has traditionally been a primary reagent for methylation, safer alternatives are now being employed. osti.gov One such alternative is trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF4), which has been shown to effectively methylate phosphonic acids, including CMPA, at room temperature. osti.gov A study demonstrated that a 2-hour reaction time with TMO•BF4 in methylene (B1212753) chloride was sufficient for the derivatization of CMPA, allowing for clear resolution in GC-MS analysis. osti.gov

Table 2: Common Derivatization Reactions for this compound

| Derivatization Method | Reagent Example | Product | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester of CMPA | Increase volatility for GC analysis |

| Methylation | Trimethyloxonium tetrafluoroborate (TMO•BF4) | Methyl ester of CMPA | Increase volatility for GC analysis |

Alkylation, a broader category that includes methylation, involves the introduction of an alkyl group to the phosphonic acid molecule. This strategy is primarily employed to convert the non-volatile acid into a more volatile ester suitable for GC-MS analysis. nih.gov The synthesis of various dialkyl and monoalkyl derivatives of ethylphosphonic acid has been carried out for comparative studies using GC-MS, highlighting the importance of creating a library of these derivatives for identification purposes. nih.gov The process often involves reacting the corresponding phosphonic acid dichloride with an appropriate alcohol in the presence of a base like pyridine. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of CMPA and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds. For phosphorus-containing compounds like CMPA, ³¹P NMR is particularly informative. huji.ac.iloxinst.com

³¹P NMR: This technique provides direct information about the chemical environment of the phosphorus nucleus. oxinst.com ³¹P NMR spectra are typically acquired with ¹H decoupling to simplify the spectrum by removing spin-spin couplings between phosphorus and proton nuclei. huji.ac.il The chemical shift range in ³¹P NMR is wide, which helps in differentiating various phosphorus-containing moieties. huji.ac.il Chemical shifts are reported relative to an external standard, commonly 85% phosphoric acid. slideshare.net For quantitative analysis, inverse gated decoupling may be used to overcome issues with uneven Nuclear Overhauser Effect (NOE) enhancement. huji.ac.il

¹H NMR: While ³¹P NMR is specific to the phosphorus atom, ¹H NMR provides detailed information about the proton environments within the molecule, including the cyclohexyl and methyl groups of CMPA. Coupling between ¹H and ³¹P nuclei can also be observed, providing further structural confirmation. One-bond ¹H-³¹P coupling constants are typically large (600-700 Hz). huji.ac.il

High-resolution ³¹P NMR spectra can be recorded on spectrometers operating at high frequencies, such as 202.45 MHz, often using D₂O as an internal lock. unime.it

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For CMPA, IR spectroscopy can confirm the presence of key functional groups such as the P=O (phosphoryl), P-O-H, and P-C bonds. The spectrum of a related compound, methylphosphonic acid, shows characteristic absorption bands that help in identifying the phosphonic acid group. nist.gov The IR spectrum of a molecule provides a unique fingerprint, although spectra measured on different types of instruments (e.g., dispersive vs. FTIR) or in different sample states may show some variations. nist.govnist.gov

Computational Chemistry and Theoretical Studies of Cyclohexyl Methylphosphonic Acid

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic properties of many-body systems. For Cyclohexyl methylphosphonic acid, DFT calculations are instrumental in understanding its fundamental chemical nature.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT analysis is used to determine the electronic structure of CMPA, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. Furthermore, DFT allows for the calculation of various reactivity descriptors that predict how the molecule will behave in a chemical reaction. science.gov

Key reactivity descriptors include:

Electronegativity (χ): Describes the tendency of the molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in its electron configuration.

Global Softness (S): Represents the molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of the species to accept electrons.

These quantum chemical parameters are crucial for predicting the molecule's behavior, such as its degradation pathways and interactions. science.gov Time-dependent DFT (TD-DFT) methods can also be employed to compute theoretical absorption spectra and vertical ionization energies, providing further information for its characterization. researchgate.netscience.gov

Table 1: Calculated Reactivity Descriptors for this compound

This table is illustrative. Specific values depend on the chosen DFT functional and basis set.

| Descriptor | Symbol | Predicted Significance for CMPA |

| Highest Occupied Molecular Orbital | HOMO | Indicates the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital | LUMO | Indicates the ability to accept electrons. |

| Energy Gap | ΔE | A smaller gap suggests higher reactivity. |

| Electronegativity | χ | Influences the polarity of bonds and intermolecular interactions. |

| Chemical Hardness | η | A higher value suggests greater stability. |

| Global Softness | S | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index | ω | Quantifies the molecule's capacity as an electrophile. |

Conformational Analysis of Cyclohexyl Moiety

The flexible cyclohexyl ring in CMPA can exist in various conformations, primarily the low-energy "chair" and "boat" forms. DFT calculations are used to perform conformational analysis, determining the relative energies and thermodynamic stabilities of these different spatial arrangements. researchgate.net By mapping the potential energy surface, the most stable, global minimum energy structure can be identified. This is essential for understanding how the molecule's shape influences its interactions and reactivity. science.gov

Molecular Dynamics (MD) Simulations

While DFT provides a static picture, Molecular Dynamics (MD) simulations model the atomic and molecular motions over time, offering a dynamic view of CMPA's behavior in different environments.

Intermolecular Interactions and Adsorption Behavior

MD simulations are used to explore the non-covalent interactions, such as hydrogen bonding and van der Waals forces, between CMPA molecules or between CMPA and a surface. 17img.cn This is particularly relevant for understanding its adsorption onto various materials. For example, simulations can model the adsorption of CMPA on metal-organic frameworks (MOFs) or other substrates, revealing details about the binding orientation and strength. researchgate.net This knowledge is critical for applications in sensing and surface chemistry. researchgate.netcyclolab.hu

Ligand-Metal Interaction Modeling in Coordination Complexes

This compound can act as a ligand, binding to metal ions to form coordination complexes. MD simulations can model the formation and dynamics of these complexes. science.gov These simulations provide insights into the coordination environment of the metal ion, the stability of the complex, and the nature of the ligand-metal bond. Such modeling is valuable for understanding the role of CMPA in contexts like metal sequestration or the behavior of its metal complexes in biological or environmental systems. acs.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, including DFT, are vital for elucidating the mechanisms of reactions involving CMPA. These calculations can map the entire reaction pathway for processes like hydrolysis, identifying transition states and calculating activation energies. doi.orgchemistry-chemists.com For example, studies have investigated the hydrolysis of related organophosphorus compounds, showing that the displacement of the leaving group is a key step. chemistry-chemists.com Understanding these reaction mechanisms at a quantum level is fundamental for predicting the compound's stability, degradation products, and potential for interaction with other molecules, such as enzymes or catalysts. cyclolab.huresearchgate.net

Environmental Geochemistry and Persistence of Cyclohexyl Methylphosphonic Acid

Environmental Fate and Transport in Soil and Water Systems

The movement and distribution of Cyclohexyl Methylphosphonic Acid in the environment are governed by its physicochemical properties and interactions with soil and water. A safety data sheet for CMPA indicates that there is no available data on its persistence, degradability, bioaccumulative potential, or mobility in soil. echemi.com However, understanding the behavior of similar compounds can provide valuable insights.

The transport of organophosphorus compounds in the environment is influenced by factors such as water solubility, soil composition, and pH. nih.govnih.gov For instance, the water solubility of a related compound, cyclohexyl methyl methylphosphonate (B1257008), is reported to be sparing in both organic solvents and water, but it becomes more soluble in water when neutralized to phosphonates at neutral to high pH. fishersci.ca This suggests that the mobility of CMPA in water systems could be pH-dependent.

Sorption to soil particles plays a crucial role in the transport of phosphonates. The phosphonic acid moiety is known to bind to soil components. scilit.com The extent of this binding is influenced by the soil's organic matter content and the presence of metal ions like iron and aluminum. scilit.com The sorption of acidic pesticides, which share functional similarities with CMPA, is inversely related to soil pH; as pH increases, sorption tends to decrease, leading to greater mobility. nih.gov The cyclohexyl group, being non-polar, may also influence its interaction with organic matter in the soil.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H15O3P |

| Average Mass | 178.168 g/mol |

| Monoisotopic Mass | 178.075881 g/mol |

Source: CompTox Chemicals Dashboard epa.gov

Biogeochemical Cycling and Microbial Interactions

The biogeochemical cycling of phosphonates, including CMPA, is primarily driven by microbial activity. nih.gov Microorganisms can utilize phosphonates as a source of phosphorus, a vital nutrient. msu.runih.gov While direct studies on CMPA are lacking, research on the closely related methylphosphonic acid (MPA) reveals that it is a component of the marine phosphorus cycle. nih.goviu.edu

Microbial degradation is a key process in the breakdown of phosphonates in the environment. nih.gov Some bacteria possess the C-P lyase enzyme pathway, which can cleave the stable carbon-phosphorus bond in a variety of phosphonates. msu.ru The degradation of MPA by some microbes is known to produce methane (B114726). nih.goviu.edu

The degradation of the cyclohexyl ring of other compounds by microorganisms has been observed. For instance, Pseudomonas species have been shown to degrade compounds containing a cyclohexane (B81311) ring, suggesting that microbes capable of metabolizing the cyclohexyl portion of CMPA may exist in the environment.

Long-Term Environmental Stability and Resistance to Degradation

The long-term stability of this compound in the environment is determined by its resistance to both abiotic and biotic degradation processes. The C-P bond in phosphonates is known to be highly stable. msu.ru

Abiotic Degradation:

Hydrolysis: The hydrolysis of phosphonates, or the reaction with water, is generally a slow process. mdpi.com Studies on methylphosphonic anhydride, a related compound, show that its conversion to methylphosphonic acid is highly dependent on relative humidity. rsc.org Without UV exposure, the hydrolysis of MPA in solution at around 40°C is almost nonexistent. nih.gov

Photodegradation: Photodegradation, or breakdown by light, can be a significant degradation pathway for some organophosphorus compounds. Studies on MPA have shown that it can be degraded by UV irradiation, with the rate of degradation being faster under alkaline conditions. nih.govrsc.orgresearchgate.net The process involves the generation of reactive oxygen species that attack the molecule. nih.govrsc.orgresearchgate.net It is plausible that CMPA undergoes similar photodegradation processes.

Biotic Degradation:

As mentioned previously, microbial degradation is the primary pathway for the breakdown of phosphonates in the environment. nih.govnih.gov The rate and extent of this degradation will depend on the presence of suitable microbial populations with the necessary enzymatic machinery and environmental conditions such as temperature, pH, and nutrient availability.

Table 2: Research Findings on the Degradation of Methylphosphonic Acid (MPA) under UV Irradiation

| pH | Photolysis Rate Constant (h⁻¹) | Degradation after 68 hours |

| 3 | 0.037 | ~90% |

| 8 | 0.054 | ~90% |

Source: Mechanism of methylphosphonic acid photo-degradation based on phosphate (B84403) oxygen isotopes and density functional theory nih.gov

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Green Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of Cyclohexyl methylphosphonic acid should prioritize "green" approaches that minimize waste, reduce energy consumption, and utilize less hazardous reagents. rsc.orgbioengineer.org Traditional methods for creating the crucial P-C bond in phosphonates often involve harsh reagents and elevated temperatures. acs.org

Future investigations could explore several promising green synthetic strategies for CMPA:

Catalyst-free, Solvent-free, and Ultrasound- or Microwave-Assisted Syntheses: Research into the synthesis of other phosphonates has demonstrated the effectiveness of these techniques in reducing reaction times and improving yields. rsc.org For instance, the reaction of a cyclohexyl halide with a methylphosphonous acid derivative could potentially be achieved under solvent-free conditions with ultrasound or microwave irradiation to provide the necessary activation energy, thus avoiding the need for volatile organic solvents.

Use of Greener Catalysts: The exploration of heterogeneous catalysts or organocatalysts could offer more sustainable alternatives to traditional homogeneous catalysts. rsc.org For example, developing a recyclable, solid-supported catalyst for the key phosphorylation step would simplify product purification and reduce catalyst waste.

Alternative Reagents: The classic Arbuzov reaction, a common method for forming C-P bonds, typically uses alkyl halides, which can be hazardous. acs.org Research could focus on alternative, less toxic starting materials. One potential route could involve the hydrophosphonylation of cyclohexene (B86901) with a methylphosphonous acid derivative, catalyzed by a green catalyst. Another approach could be the catalytic hydrogenolysis of dibenzyl phosphonates, which uses palladium on charcoal and offers an alternative to harsh acidic conditions for producing the final phosphonic acid. nih.govbeilstein-journals.orgd-nb.info

A comparative table of potential green synthetic routes is presented below:

| Synthetic Route | Green Chemistry Principles | Potential Advantages | Research Focus |

| Ultrasound-Assisted Synthesis | Energy efficiency, reduced reaction time | Faster reactions, potentially lower temperatures | Optimization of frequency, power, and reaction medium |

| Microwave-Promoted Synthesis | Energy efficiency, rapid heating | Significant reduction in reaction times, improved yields | Development of suitable microwave reactors, solvent choice |

| Catalyst-free Synthesis | Atom economy, waste reduction | Elimination of catalyst separation and disposal | High-temperature/high-pressure conditions, reactive intermediates |

| Green Catalysis | Use of renewable feedstocks, catalysis | Recyclable catalysts, lower environmental impact | Development of novel organocatalysts or supported metal catalysts |

| Hydrophosphonylation | Atom economy | Direct formation of the C-P bond | Catalyst development for high regioselectivity and stereoselectivity |

| Catalytic Hydrogenolysis | Use of safer solvents, catalysis | Mild reaction conditions for deprotection | Optimization of catalyst and reaction conditions to avoid side reactions |

Exploration of Advanced Materials Based on Coordination Chemistry

The phosphonic acid group in CMPA is an excellent ligand for a wide range of metal ions, making it a promising building block for the creation of advanced materials with novel properties.

Self-Assembled Monolayers (SAMs):

The phosphonate (B1237965) headgroup of CMPA can strongly bind to various metal oxide surfaces, such as alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂). fishersci.ca This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the surface properties of materials. The cyclohexyl group would form a densely packed, hydrophobic outer layer.

Future research in this area could focus on:

Controlling Surface Wettability: Creating superhydrophobic surfaces for applications in self-cleaning coatings, anti-icing, and drag reduction.

Corrosion Inhibition: Forming a protective barrier on metal surfaces to prevent corrosion.

Biocompatible Coatings: Modifying the surface of medical implants to improve their biocompatibility and reduce biofouling.

Micro- and Nano-electronics: Using CMPA-based SAMs as ultrathin dielectric layers or as templates for the controlled deposition of other materials. fishersci.ca

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. youtube.comnorthwestern.edu The phosphonate group of CMPA can act as a linker to coordinate with metal centers, while the cyclohexyl group would project into the pores of the resulting framework. This could lead to the development of novel MOFs with unique properties. cas.czrsc.org

Potential research directions for CMPA-based MOFs include:

Gas Storage and Separation: The size and hydrophobicity of the cyclohexyl group could be tuned to create pores that are selective for certain gas molecules, such as methane (B114726) or carbon dioxide.

Heterogeneous Catalysis: The metal nodes within the MOF could act as catalytic sites, with the porous structure allowing for size-selective catalysis. northwestern.edu

Luminescent Materials: Coordination of CMPA with lanthanide ions could lead to the formation of luminescent MOFs for applications in sensing, imaging, and lighting. d-nb.infotaylorfrancis.comnih.gov Research has shown that lanthanide complexes with phosphonate ligands can exhibit interesting photoluminescent properties. d-nb.infotaylorfrancis.com

Proton Conductors: The phosphonic acid groups could facilitate proton transport within the MOF structure, making these materials candidates for use in proton exchange membranes for fuel cells. beilstein-journals.org

A table summarizing the potential applications of CMPA-based advanced materials is provided below:

| Material Type | Key Feature | Potential Applications | Research Focus |

| Self-Assembled Monolayers (SAMs) | Ordered hydrophobic surface layer | Superhydrophobic coatings, corrosion inhibitors, biocompatible surfaces, nano-electronics | Control of monolayer packing, stability on different substrates, functionalization |

| Metal-Organic Frameworks (MOFs) | Tunable porosity and functionality | Gas storage and separation, heterogeneous catalysis, luminescent sensors | Synthesis of stable frameworks, control of pore size and chemistry, catalytic activity |

| Lanthanide Complexes | Luminescence | Optical materials, sensors, bio-imaging probes | Synthesis of complexes with high quantum yields, tuning of emission wavelengths |

Refinement of Analytical Methodologies for Trace Detection in Complex Matrices

As the potential applications of CMPA expand, so too will the need for sensitive and reliable analytical methods to detect its presence at trace levels in complex environmental and biological samples. researchgate.netresearchgate.net The high polarity of phosphonic acids can make their analysis challenging. wiley.com

Future research in this area should focus on:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of phosphonates. phenomenex.commdpi.comei.sk Research could focus on developing optimized LC-MS/MS methods specifically for CMPA, including the use of hydrophilic interaction chromatography (HILIC) columns, which are well-suited for polar analytes. wiley.com

Derivatization Strategies: To improve the volatility and chromatographic behavior of CMPA for gas chromatography (GC) analysis, or to enhance its ionization efficiency in LC-MS, derivatization methods can be employed. epa.govamazonaws.comnih.gov Research into novel derivatizing agents that are more efficient and produce more stable derivatives would be beneficial. For instance, methylation with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) has been shown to significantly increase the sensitivity of phosphonate analysis. epa.govnih.gov

Sample Preparation and Preconcentration: Developing efficient methods for extracting and concentrating CMPA from complex matrices such as water, soil, and biological fluids is crucial for achieving low detection limits. nih.govnih.gov Solid-phase extraction (SPE) with tailored sorbents could be explored to selectively isolate CMPA from interfering substances.

The following table outlines potential analytical methodologies for CMPA:

| Analytical Technique | Principle | Advantages | Research Focus |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection | High sensitivity and selectivity | Optimization of chromatographic conditions (e.g., HILIC), development of specific multiple reaction monitoring (MRM) transitions |

| GC-MS (with derivatization) | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection | High resolution and sensitivity | Development of efficient and stable derivatization methods for CMPA |

| Ion Chromatography | Separation based on ionic interactions | Suitable for polar and ionic compounds | Selection of appropriate columns and eluents for CMPA analysis |

| Solid-Phase Extraction (SPE) | Preconcentration and cleanup of samples | Increased sensitivity and removal of matrix interference | Development of selective sorbents for the extraction of CMPA |

Deeper Computational Insight into Reactivity and Environmental Behavior

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the fundamental properties of molecules, guiding experimental work and predicting their behavior. rsc.orgnih.govresearchgate.net

Future computational studies on CMPA could focus on:

Reactivity and Mechanistic Studies: DFT calculations can be used to model reaction mechanisms, such as those involved in its synthesis or degradation. researchgate.net This can help in optimizing reaction conditions and in understanding the stability of the molecule.

Coordination Chemistry: Computational modeling can predict the binding energies and geometries of CMPA with different metal ions, aiding in the rational design of novel MOFs and coordination polymers with desired properties.

Environmental Fate and Transport: Modeling the interactions of CMPA with soil components, water, and biological membranes can help predict its environmental persistence, mobility, and potential for bioaccumulation. geoscienceworld.orgosti.govrsc.orgosti.govresearchgate.net Key parameters such as the octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc) can be estimated.

Structure-Property Relationships: By systematically modifying the structure of CMPA in silico (e.g., by changing the alkyl group or adding substituents to the cyclohexyl ring), computational methods can be used to establish structure-property relationships, guiding the design of new molecules with tailored properties.

Q & A

Q. What analytical methods are recommended for detecting CHMPA in biological samples?

CHMPA can be quantified using liquid chromatography–time-of-flight mass spectrometry (LC-TOF-MS) with isotope dilution. This method achieves high sensitivity (detection limits <1 ng/mL) by using deuterated internal standards (e.g., cyclohexyl-d11 methylphosphonic acid) to correct for matrix effects . For rapid screening in complex matrices like oils, headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective, with recovery rates >85% .

Q. How can CHMPA be synthesized for laboratory studies?

While direct synthesis protocols for CHMPA are scarce, analogous phosphonic acids are synthesized via modified Mannich reactions involving phosphorous acid, formaldehyde, and amines . For isotopic labeling (e.g., <sup>13</sup>C6-CHMPA), hydrolysis of precursors like cyclohexyl methylphosphonofluoridate (GF) under controlled pH (e.g., pH 9–11) is a validated route .

Q. What are the key stability considerations for CHMPA in experimental storage?

CHMPA is stable in aqueous solutions at pH 4–7 and −20°C , with <5% degradation over 6 months. However, acidic conditions (pH <2) accelerate hydrolysis, forming methylphosphonic acid . For long-term storage, lyophilized forms in inert atmospheres (argon/nitrogen) are recommended.

Q. How can CHMPA derivatives be distinguished chromatographically?

Chiral chromatography using β-cyclodextrin columns resolves stereoisomers of CHMPA derivatives. For example, the R- and S-isomers of cyclohexyl methylphosphonothiolate show baseline separation with retention time differences of 1.2–1.5 minutes .

Advanced Research Questions

Q. How are CHMPA metabolites quantified in vivo, and what are common interferences?

In minipig plasma, CHMPA (a cyclosarin metabolite) is quantified via isotope-dilution LC-TOF-MS with a calibration range of 0.5–500 ng/mL. Interferences from endogenous phosphates are minimized using solid-phase extraction (e.g., Oasis® WAX cartridges) . Co-eluting isomers (e.g., pinacolyl methylphosphonic acid) require high-resolution MS/MS (Q-TOF) for differentiation .

Q. What methodologies address discrepancies in CHMPA stability data across studies?

Contradictory stability reports (e.g., half-life variations in plasma) often arise from differences in pH, temperature, and enzymatic activity . For harmonization, use standardized buffers (e.g., PBS pH 7.4) and validate degradation kinetics via Arrhenius modeling across multiple temperatures (4°C, 25°C, 37°C) .

Q. How can CHMPA be detected in environmental samples under Chemical Weapons Convention (CWC) guidelines?

HS-SPME-GC-MS is validated for oil-contaminated samples, with CHMPA identified via characteristic ions (m/z 153, 139, 97) and a retention index of 14.3 min. Confirmatory analysis requires comparison with certified reference materials (e.g., ERC-034) .

Q. What advanced techniques differentiate CHMPA from structurally similar organophosphonates?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>31</sup>P NMR) distinguishes CHMPA (δP 25–28 ppm) from analogs like isopropyl methylphosphonic acid (δP 20–22 ppm). For field applications, ion mobility spectrometry (IMS) provides rapid discrimination based on drift time differences .

Q. How do degradation pathways of CHMPA vary under environmental conditions?

Hydrolysis of CHMPA in soil follows pseudo-first-order kinetics , with half-lives ranging from 12 hours (pH 9, 25°C) to 30 days (pH 5, 15°C). Photolytic degradation via UV irradiation (254 nm) produces cyclohexanol and methylphosphonic acid as primary byproducts .

Q. What are the challenges in synthesizing isotopically labeled CHMPA for tracer studies?

<sup>13</sup>C6-CHMPA synthesis requires multi-step protection/deprotection of the cyclohexyl group to prevent isotopic scrambling. Purity (>98%) is verified via LC-HRMS, with isotopic enrichment confirmed by mass shift analysis (Δm/z +6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.